molecular formula C10H14N2O5S B14910451 2-(((5-(Ethoxycarbonyl)-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)thio)acetic acid

2-(((5-(Ethoxycarbonyl)-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)thio)acetic acid

Cat. No.: B14910451
M. Wt: 274.30 g/mol
InChI Key: CJQCUVTZDUGKOV-UHFFFAOYSA-N
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Description

2-(((5-(Ethoxycarbonyl)-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)thio)acetic acid is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, an ethoxycarbonyl group, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(Ethoxycarbonyl)-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)thio)acetic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(((5-(Ethoxycarbonyl)-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetic acid moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(((5-(Ethoxycarbonyl)-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((5-(Ethoxycarbonyl)-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)thio)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

2-[(5-ethoxycarbonyl-2-oxo-3,4-dihydro-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid

InChI

InChI=1S/C10H14N2O5S/c1-2-17-9(15)6-3-11-10(16)12-7(6)4-18-5-8(13)14/h2-5H2,1H3,(H,13,14)(H2,11,12,16)

InChI Key

CJQCUVTZDUGKOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1)CSCC(=O)O

Origin of Product

United States

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